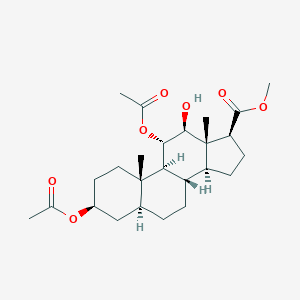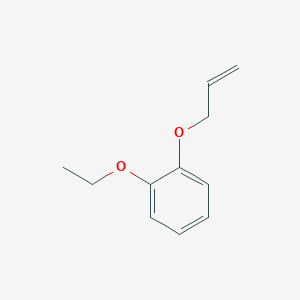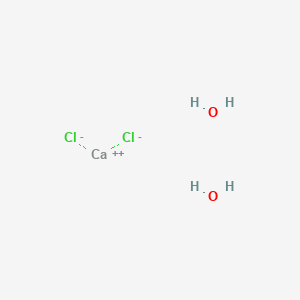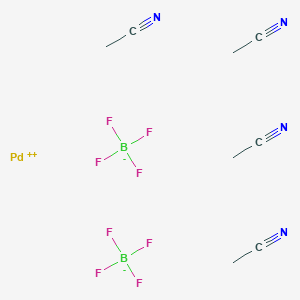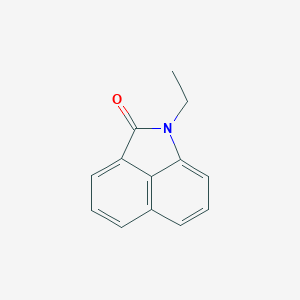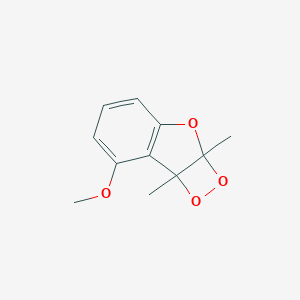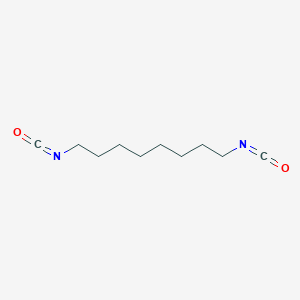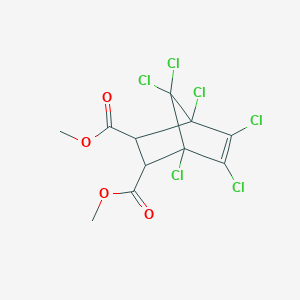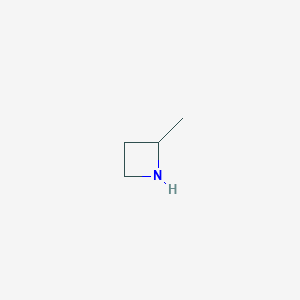
1,3-Dimethyl-1,3-bis(trimethylsilyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethyl-1,3-bis(trimethylsilyl)urea (also known as DMTSU) is a chemical compound that is widely used in scientific research. It is a versatile reagent that is used in a variety of chemical reactions, particularly in the fields of organic synthesis and biochemistry.
Wirkmechanismus
The mechanism of action of DMTSU is not fully understood. However, it is known to act as a mild oxidizing agent, which can help to facilitate chemical reactions. It is also believed to act as a nucleophilic catalyst, which can help to promote the formation of new chemical bonds.
Biochemical and Physiological Effects
DMTSU has been shown to have a number of biochemical and physiological effects. It has been shown to have antioxidant properties, which can help to protect cells from damage caused by free radicals. Additionally, DMTSU has been shown to have anti-inflammatory properties, which can help to reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using DMTSU in lab experiments is its versatility. It can be used in a wide range of chemical reactions, making it a valuable tool for researchers in a variety of fields. Additionally, DMTSU is relatively easy to synthesize and is readily available from chemical suppliers. However, one limitation of using DMTSU is that it can be toxic if not handled properly. Researchers must take appropriate safety precautions when working with this compound.
Zukünftige Richtungen
There are many potential future directions for research involving DMTSU. One area of interest is the development of new synthetic methods using DMTSU as a reagent. Additionally, researchers are interested in exploring the biological effects of DMTSU, particularly its potential as an antioxidant and anti-inflammatory agent. Finally, there is interest in exploring the potential use of DMTSU in the synthesis of new drugs and other biologically active compounds.
Conclusion
In conclusion, DMTSU is a versatile reagent that is widely used in scientific research. It has a variety of applications in organic synthesis and biochemistry, and has been shown to have a number of biochemical and physiological effects. While there are some limitations to using DMTSU in lab experiments, its versatility and availability make it a valuable tool for researchers in a variety of fields. As research in this area continues, there is potential for new synthetic methods and new applications for DMTSU to be discovered.
Wissenschaftliche Forschungsanwendungen
DMTSU is used in a wide range of scientific research applications. One of its primary uses is as a coupling reagent in peptide synthesis. It is also used as a mild oxidizing agent in the synthesis of alcohols and ketones. Additionally, DMTSU is used in the synthesis of various heterocyclic compounds, which have important applications in the fields of medicine and agriculture.
Eigenschaften
CAS-Nummer |
10218-17-4 |
|---|---|
Produktname |
1,3-Dimethyl-1,3-bis(trimethylsilyl)urea |
Molekularformel |
C9H24N2OSi2 |
Molekulargewicht |
232.47 g/mol |
IUPAC-Name |
1,3-dimethyl-1,3-bis(trimethylsilyl)urea |
InChI |
InChI=1S/C9H24N2OSi2/c1-10(13(3,4)5)9(12)11(2)14(6,7)8/h1-8H3 |
InChI-Schlüssel |
OZSLNVMOKRIJKG-UHFFFAOYSA-N |
SMILES |
CN(C(=O)N(C)[Si](C)(C)C)[Si](C)(C)C |
Kanonische SMILES |
CN(C(=O)N(C)[Si](C)(C)C)[Si](C)(C)C |
Piktogramme |
Irritant |
Synonyme |
1,3-dimethyl-1,3-bis(trimethylsilyl)urea |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

